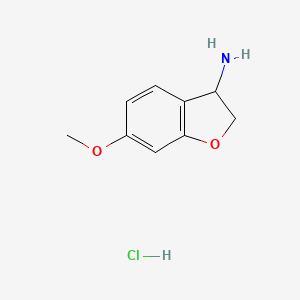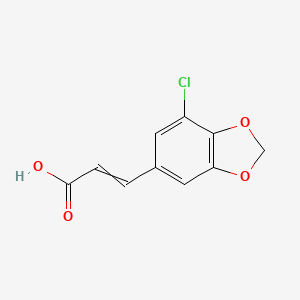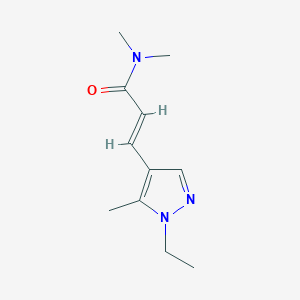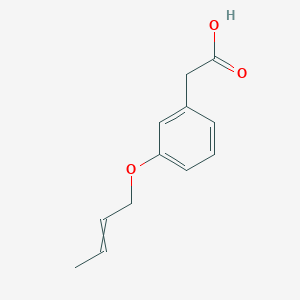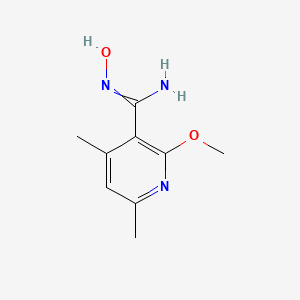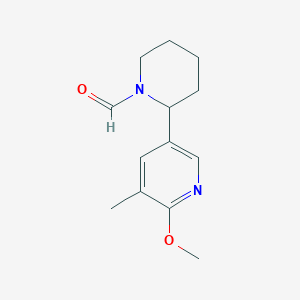
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with a methoxy and a methyl group. The carbaldehyde functional group is attached to the piperidine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-methoxy-5-methylpyridine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyridine ring acts as the nucleophile.
Introduction of the Carbaldehyde Group: The carbaldehyde group is introduced through an oxidation reaction, typically using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Reactions: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol: The carbaldehyde group is reduced to an alcohol, which may affect its reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-11(8-14-13(10)17-2)12-5-3-4-6-15(12)9-16/h7-9,12H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZQNKHIFVEMQECX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1OC)C2CCCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


